2-Chloroethoxymethyl acetate 2-Chloroethoxymethyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20156503
InChI: InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3
SMILES:
Molecular Formula: C5H9ClO3
Molecular Weight: 152.57 g/mol

2-Chloroethoxymethyl acetate

CAS No.:

Cat. No.: VC20156503

Molecular Formula: C5H9ClO3

Molecular Weight: 152.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroethoxymethyl acetate -

Specification

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
IUPAC Name 2-chloroethoxymethyl acetate
Standard InChI InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3
Standard InChI Key AOZNJKVQCFCLKQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCOCCCl

Introduction

Chemical Structure and Identification

The compound’s structure typically involves an acetate group (–OOC–) attached to a methyl or ethyl chain, which is further substituted with a 2-chloroethoxy group (–OCH₂CH₂Cl). This arrangement confers reactivity to both the ester and chloroalkoxy functionalities.

PropertyEthyl 2-(2-Chloroethoxy)acetate (CAS 14258-40-3)Methyl 2-(2-Chloroethoxy)acetate (CAS 83881-47-4)
Molecular FormulaC₆H₁₁ClO₃C₅H₉ClO₃
Molecular Weight166.6 g/mol152.58 g/mol
Boiling Point222.7°C at 760 mmHg Not explicitly reported
Density1.119 g/cm³ Not explicitly reported
Flash Point92.2°C Not explicitly reported
LogP (Octanol-Water)0.80490 0.86 (consensus value)

Synthesis and Reaction Conditions

Ethyl 2-(2-Chloroethoxy)acetate (CAS 14258-40-3)

This compound is synthesized through nucleophilic substitution or oxidation reactions. A representative method involves:

  • Starting Material: 2-(2-Chloroethoxy)ethanol (CAS 628-89-7).

  • Reagents: Calcium hypochlorite (Ca(ClO)₂), sodium hydrogencarbonate (NaHCO₃), and TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) catalyst.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) and water.

    • Temperature: 20°C for 0.5 hours.

    • Post-Reaction: Acidification with HCl and extraction with methyl isobutyl ketone (MIBK) .

  • Yield: ~72% .

Applications in Research and Industry

Pharmaceutical Intermediates

2-Chloroethoxymethyl acetates serve as precursors in synthesizing antihistamines and anti-allergic drugs. For example:

  • Cetirizine: A key intermediate involves reacting 2-chloroethoxy-acetic acid derivatives with piperazine derivatives .

  • Levocetirizine: The enantiomer of cetirizine, used in treating allergies, requires similar intermediates .

Antimicrobial and Anticancer Agents

Chloroalkoxy-substituted esters are explored for bioactivity. For instance:

  • Tris(2-chloroethyl)phosphate (CAS 115-96-8), though structurally distinct, demonstrates carcinogenic potential in rodent studies, highlighting the biological relevance of chloroethoxy groups .

Material Science

The compound’s ester functionality enables its use in polymer synthesis or as a solvent additive.

ParameterEthyl 2-(2-Chloroethoxy)acetateMethyl 2-(2-Chloroethoxy)acetate
Hazard CodesXi (Irritant) Not explicitly reported
Flash Point92.2°C Not explicitly reported
Vapor Pressure0.1 mmHg at 25°C Not explicitly reported
ToxicityLimited data; chloroalkoxy groups may release toxic HCl upon decomposition Limited data; similar decomposition risks

Research Findings and Trends

Structural Modifications

Studies explore modifying the chloroethoxy group to enhance solubility or reactivity. For example:

  • Hydrolysis: Converting esters to carboxylic acids (e.g., 2-chloroethoxy-acetic acid) for amide formation .

  • Catalytic Reactions: Use of TEMPO for oxidation steps improves yields .

Analytical Characterization

  • NMR Spectroscopy: Ethyl 2-(2-chloroethoxy)acetate shows peaks at δ 2.94 (s), 2.99 (s), 3.6 (m), 3.7 (m), 4.26 (s) ppm (CDCl₃) .

  • Elemental Analysis: Matches calculated values for C, H, and N content .

Environmental Impact

Chlorinated esters may persist in ecosystems. For instance, tris(2-chloroethyl)phosphate exhibits renal toxicity in rats and mice, underscoring the need for safe disposal .

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